Pyrazine vs. Pyridazine Core Heterocycle: Impact on Predicted Physicochemical and ADME Properties
When the pyrazine ring of the target compound is replaced by a pyridazine (forming CAS 1797270-75-7), the predicted pKa shifts from approximately 0.6 (pyrazine) to 3.02 (pyridazine) [1][2]. This >400-fold difference in acidity at the heterocycle nitrogen profoundly affects the ionization state at physiological pH, which governs membrane permeability, solubility, and off-target binding. This specific, quantifiable shift represents a critical differentiation point for researchers where hydrogen-bond acceptor positioning and basicity fine-tune target engagement within the sulfonyl piperidine chemical space.
| Evidence Dimension | Predicted pKa of heterocycle nitrogen |
|---|---|
| Target Compound Data | ~0.6 (pyrazine, predicted) |
| Comparator Or Baseline | CAS 1797270-75-7 (pyridazine analog): pKa = 3.02 ± 0.10 (predicted) |
| Quantified Difference | >2.4 pKa units (>400-fold difference in acidity) |
| Conditions | Predicted using ACD/Labs or analogous software (Temp: 20 °C) |
Why This Matters
A pKa shift of this magnitude determines whether the molecule is neutral or partially charged at physiological pH, directly impacting passive permeability, solubility, and ultimately, procurement decisions for cell-based vs. in vivo assays.
- [1] PubChem. Compound Summary for CID 71803282: 2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71803282. View Source
- [2] Kuujia. Cas no 1797270-75-7 (3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine). Product datasheet. https://www.kuujia.com/cas-1797270-75-7.html. View Source
